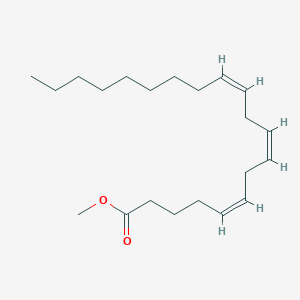

Methyl icosa-5,8,11-trienoate

Descripción

Propiedades

Número CAS |

14602-39-2 |

|---|---|

Fórmula molecular |

C21H36O2 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

methyl icosa-5,8,11-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3 |

Clave InChI |

AESHPAQQBZWZMS-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

SMILES canónico |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

Apariencia |

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid |

Sinónimos |

Mead Acid methyl ester |

Origen del producto |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl icosa-5,8,11-trienoate

Synonyms: Mead Acid Methyl Ester | (5Z,8Z,11Z)-5,8,11-Eicosatrienoic acid methyl ester[1][2]

Executive Summary

Methyl icosa-5,8,11-trienoate (CAS: 14602-39-2) is the fatty acid methyl ester (FAME) derivative of Mead Acid (20:3 n-9).[1] In lipidomics and metabolic research, this molecule serves two critical functions:

-

Analytical Standard: It is the requisite reference standard for quantifying Mead Acid via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Biomarker of Deficiency: Its parent acid is the definitive biological marker for Essential Fatty Acid Deficiency (EFAD) .[1]

This guide details the physiochemical properties, biosynthetic origins, and rigorous analytical protocols required to work with this compound. It bridges the gap between the molecule's chemical instability and its immense diagnostic value.[1]

Chemical Structure & Physiochemical Properties[1][2]

Methyl icosa-5,8,11-trienoate is a polyunsaturated fatty ester.[1] Its structure is characterized by three cis (Z) double bonds located at carbons 5, 8, and 11, originating from the carboxyl end.[1] This "methylene-interrupted" pattern renders the molecule highly susceptible to auto-oxidation, necessitating strict handling protocols.[1]

Table 1: Physiochemical Profile

| Property | Data | Notes |

| IUPAC Name | Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate | "Icosa" is the preferred IUPAC spelling for C20.[1][2] |

| Common Name | Mead Acid Methyl Ester | Named after James F. Mead.[1] |

| CAS Number | 14602-39-2 | Specific to the methyl ester form.[1][3][4] |

| Molecular Formula | C₂₁H₃₆O₂ | Parent Acid: C₂₀H₃₄O₂ |

| Molecular Weight | 320.51 g/mol | |

| Lipid Number | 20:3 n-9 | Omega-9 series.[1] |

| Solubility | Ethanol, DMSO, DMF (>100 mg/mL) | Practically insoluble in water. |

| Appearance | Colorless to pale yellow oil | Liquid at room temperature.[1] |

| Stability | Oxidizes rapidly in air | Store at -20°C under Argon/N₂.[1] |

Biosynthetic Context: The "General of the Omega-9s"

To understand the methyl ester, one must understand the biological necessity of its parent acid. Mammals cannot synthesize n-3 or n-6 fatty acids de novo.[1] However, they can synthesize n-9 fatty acids from Oleic Acid.[1]

Under normal conditions, the enzymes

Figure 1: Competitive Biosynthesis Pathway

This diagram illustrates how Mead Acid production is a fallback mechanism when essential fatty acids are absent.[1]

Caption: Competitive enzymatic pathway showing Mead Acid synthesis (green) occurring only when Linoleic Acid (red) is deficient.

Experimental Protocol: Synthesis & Preparation

In a research setting, you rarely synthesize Mead Acid de novo.[1] Instead, you extract total lipids from a biological sample (plasma, tissue) and transesterify them to generate Methyl icosa-5,8,11-trienoate for analysis.[1]

Method: Acid-Catalyzed Transesterification (BF₃-Methanol)

Why this method? Unlike base-catalyzed methods, Boron Trifluoride (BF₃) methylates both free fatty acids (FFAs) and triglyceride-bound fatty acids, ensuring a total lipid profile.[1]

Reagents:

-

Boron trifluoride-methanol solution (14% w/v).[1]

-

Hexane (HPLC Grade).[1]

-

Internal Standard (e.g., Methyl tricosanoate, C23:0).[1]

Step-by-Step Workflow:

-

Extraction: Extract lipids from tissue/plasma using the Folch method (Chloroform:Methanol 2:1).[1] Dry under Nitrogen.[1]

-

Solubilization: Resuspend dried lipid residue in 0.5 mL Hexane.

-

Catalysis: Add 1.0 mL of 14% BF₃-MeOH .

-

Incubation: Tightly cap the vial (Teflon-lined). Heat at 100°C for 60 minutes .

-

Critical Control: Ensure the cap is tight; methanol evaporation alters kinetics.[1]

-

-

Quenching: Cool to room temperature. Add 1.0 mL of H₂O to stop the reaction.[1]

-

Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 1000 x g for 3 minutes.

-

Collection: The top organic layer contains the Methyl icosa-5,8,11-trienoate .[1] Transfer this layer to a GC vial.

Analytical Characterization (GC-MS)

Detecting Methyl icosa-5,8,11-trienoate requires distinguishing it from the abundant Arachidonic acid (20:4) and other C20 isomers.[1]

Gas Chromatography Parameters

-

Column: High-polarity fused silica capillary column (e.g., HP-88 or SP-2560), 100m length.

-

Reasoning: High polarity is required to separate geometric isomers and positional isomers of fatty acids.[1]

-

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Temperature Program: 140°C (hold 5 min)

ramp 4°C/min to 240°C.

Mass Spectrometry Profile

-

Ionization: Electron Impact (EI) at 70 eV.[1]

-

Key Fragmentation Ions:

-

m/z 320: Molecular Ion (

).[1] Note: Often weak or absent in EI due to instability. -

m/z 289: Loss of methoxy group (

).[1] -

m/z 150, 164: Characteristic hydrocarbon fragments for trienes.[1]

-

McLafferty Rearrangement: A peak at m/z 74 represents the McLafferty rearrangement ion characteristic of all methyl esters.[1]

-

Figure 2: Analytical Workflow & Logic

Caption: Step-by-step analytical workflow from biological sample to GC-MS quantification, highlighting QC checkpoints.

Handling & Stability (Self-Validating Safety)

The methylene-interrupted double bonds in Methyl icosa-5,8,11-trienoate act as "hydrogen magnets" for free radicals, leading to rapid peroxidation.[1]

-

Storage: -20°C or -80°C.

-

Solvent: Store in Hexane or Isooctane (never dry).

-

Inert Atmosphere: Always flush vials with Nitrogen or Argon after opening.[1]

-

Validation: If the liquid turns yellow or viscous, polymerization has occurred. Verify purity via Thin Layer Chromatography (TLC) before use in critical assays.[1]

References

-

Holman, R. T. (1960).[1] "The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement". Journal of Nutrition.[1]

-

Christie, W. W. (1993).[1] "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis". Advances in Lipid Methodology. [1]

-

Cayman Chemical . (2024).[1] "5(Z),8(Z),11(Z)-Eicosatrienoic Acid Methyl Ester Product Information". Cayman Chemical Product Database.

-

PubChem . (2024).[1][3] "Methyl icosa-5,8,11-trienoate Compound Summary". National Library of Medicine.[1][3] [1]

Sources

Biological significance of Mead acid methyl ester in lipidomics

The Biological Significance of Mead Acid & The Analytical Criticality of its Methyl Ester in Lipidomics

Executive Summary This technical guide explores the dual significance of Mead Acid (5,8,11-eicosatrienoic acid, 20:3 n-9).[1][2] Biologically, it serves as the definitive biomarker for Essential Fatty Acid (EFA) deficiency and an emerging modulator of inflammation.[3] Analytically, its detection and quantification in lipidomics are strictly dependent on its derivatization to Mead Acid Methyl Ester .[2] This guide details the biochemical causality of its formation, its physiological roles, and the rigorous GC-MS protocols required for its accurate measurement.

Part 1: The Biological Imperative

The "Oleic Overflow" Mechanism

Under homeostatic conditions, the desaturase and elongase enzymes (FADS1, FADS2, ELOVL5) preferentially metabolize n-6 (Linoleic) and n-3 (Alpha-Linolenic) fatty acids.[2][4] These substrates have a significantly higher affinity for Delta-6 Desaturase (FADS2) than the n-9 precursor, Oleic Acid.[2]

However, in states of Essential Fatty Acid (EFA) Deficiency , the absence of n-3 and n-6 substrates creates a "metabolic vacuum."[2] The enzymes are forced to accept Oleic Acid (18:1 n-9), initiating a compensatory desaturation and elongation cascade that yields Mead Acid.[2][5][6]

Key Insight: The presence of Mead Acid is not merely an anomaly; it is a cellular attempt to synthesize a structural analog to Arachidonic Acid (20:4 n-6) to maintain membrane fluidity, albeit with compromised signaling capabilities.[2]

The Holman Index (Triene/Tetraene Ratio)

The clinical gold standard for diagnosing EFA deficiency is the Triene:Tetraene (T:T) Ratio .

-

Triene: Mead Acid (20:3 n-9) – Increases during deficiency.[1][2][3][4][5][7]

-

Tetraene: Arachidonic Acid (20:4 n-6) – Decreases during deficiency.[2][4]

-

Threshold: A T:T ratio > 0.2 (sometimes cited as > 0.4 in infants) indicates biochemical EFA deficiency.[2]

Emerging Physiological Roles

Beyond its role as a biomarker, recent research suggests Mead Acid possesses distinct biological activity:

-

Anti-Inflammatory Action: Mead Acid can inhibit the hydrolysis of Leukotriene A4 (LTA4), thereby reducing the synthesis of the pro-inflammatory LTB4.

-

Cartilage Integrity: Unlike other tissues, cartilage naturally maintains high levels of Mead Acid, suggesting a specific structural role in avascular tissues.[2]

-

Cancer Signaling: Studies indicate Mead Acid may suppress breast cancer cell proliferation by modulating PPAR-gamma and inhibiting angiogenesis.[2]

Part 2: Visualization of Biosynthetic Pathways

The following diagram illustrates the competitive inhibition at the FADS2 node. Note how the n-9 pathway is dormant unless n-3/n-6 inputs are severed.[2][4]

Caption: Competitive substrate utilization by FADS/ELOVL enzymes. The n-9 pathway (Red) activates only when n-3/n-6 inputs (Green) are absent.[2]

Part 3: The Lipidomics Gateway (Analytical Protocol)

To detect Mead Acid, it must be converted from its free acid or acyl-lipid form into a volatile Fatty Acid Methyl Ester (FAME) .[2] The methyl ester form is not the biological agent, but the analytical proxy required for Gas Chromatography (GC).

Experimental Design Strategy

-

Choice of Derivatization: We utilize Boron Trifluoride (BF3) in Methanol . Unlike mild alkaline transesterification (which only converts acyl-lipids), acid-catalyzed BF3 ensures the methylation of Free Fatty Acids (FFAs) , Sphingolipids , and Cholesteryl Esters , providing a "Total Lipid" profile.[2]

-

Internal Standard: C15:0 Methyl Ester or C21:0 Methyl Ester (odd-chain fatty acids rare in human biology) must be spiked before extraction to account for recovery losses.[2]

Step-by-Step Protocol: Extraction & Derivatization

Reagents:

-

Chloroform:Methanol (2:1 v/v)[8]

-

14% BF3 in Methanol (Sigma-Aldrich equivalent)[2]

-

Hexane (GC Grade)

-

0.9% NaCl solution[8]

Workflow:

-

Lysis & Extraction (Folch Method):

-

Derivatization (Methylation):

-

Phase Partition:

GC-MS Quantification Parameters

The separation of Mead Acid FAME (20:3 n-9) from its isomers (e.g., 20:3 n-6, DGLA) is chromatographically challenging.[2]

| Parameter | Specification | Rationale |

| Column | FAMEWAX or DB-23 (High Polarity) | Biscyanopropyl phases are required to separate cis/trans isomers and positional isomers (n-9 vs n-6).[2] |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow ensures reproducible Retention Times (RT).[2] |

| Oven Program | 150°C (1 min) -> 10°C/min -> 200°C -> 2°C/min -> 240°C | Slow ramp (2°C/min) around 200-220°C is critical to resolve the C20 cluster. |

| Detection | EI Source (70eV), SIM Mode | Selected Ion Monitoring (SIM) improves sensitivity. |

| Target Ions | m/z 79, 81, 91 (General) | m/z 150, 192 (Diagnostic fragments for n-9 double bond position).[2] |

| Retention Order | 20:0 < 20:1 n-9 < 20:2 n-6 < 20:3 n-9 (Mead) < 20:3 n-6 (DGLA) < 20:4 n-6 | Mead Acid typically elutes before DGLA on polar columns.[2] |

Part 4: Analytical Workflow Visualization

This diagram details the transformation of the biological sample into quantifiable data.

Caption: Lipidomics workflow converting biological lipids into volatile Methyl Esters for GC-MS analysis.

References

-

Mead, J. F., & Slaton, W. H. (1956).[2][5][9] Metabolism of essential fatty acids. III. Isolation of 5,8,11-eicosatrienoic acid from fat-deficient rats.[2][5][7][9] Journal of Biological Chemistry. Link

-

Holman, R. T. (1960).[2] The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement. Journal of Nutrition.[2] Link

-

Nakamura, M. T., & Nara, T. Y. (2004).[2] Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases. Annual Review of Nutrition. Link

-

Kawashima, H., et al. (2023).[2] The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid.[2][9][10] Lipids in Health and Disease. Link

-

Restek Corporation. (2023).[2] Analysis of Fatty Acid Methyl Esters (FAMEs) by GC. Restek Technical Guide. Link

Sources

- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mead acid - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. Studies on the metabolism of [1-14C]5.8.11-eicosatrienoic (Mead) acid in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methyl icosa-5,8,11-trienoate CAS number and molecular weight

The following technical guide provides an in-depth profile of Methyl icosa-5,8,11-trienoate, structured for researchers in lipidomics, biochemistry, and drug development.

Synonym: Mead Acid Methyl Ester | CAS: 14602-39-2

Executive Summary

Methyl icosa-5,8,11-trienoate is the methyl ester derivative of Mead Acid (20:3 n-9).[1][2] In lipidomics and metabolic research, it serves as a critical analytical standard and biomarker. Biologically, its precursor (Mead Acid) accumulates during Essential Fatty Acid Deficiency (EFAD) , making the quantification of this methyl ester (via GC-MS/FID) the gold standard for assessing nutritional status in clinical and preclinical models.

This guide details the physicochemical properties, validated analytical protocols, and metabolic significance of this compound, providing a self-contained reference for laboratory application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data constitutes the definitive identification parameters for the (5Z,8Z,11Z) isomer, the biologically relevant form derived from mammalian metabolism.

| Parameter | Technical Specification |

| IUPAC Name | Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate |

| Common Name | Mead Acid Methyl Ester |

| CAS Registry Number | 14602-39-2 |

| Molecular Weight | 320.51 g/mol |

| Molecular Formula | C₂₁H₃₆O₂ |

| Physical State | Liquid (Colorless to pale yellow) |

| Solubility | Soluble in ethanol, hexane, chloroform; insoluble in water.[2][3] |

| SMILES | CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

| InChI Key | AESHPAQQBZWZMS-NWFXIAEYSA-N |

Structural Visualization

The following diagram outlines the structural hierarchy and key chemical identifiers.[2][4]

Figure 1: Chemical identity breakdown of Methyl icosa-5,8,11-trienoate.[1][2][5][3][6][7]

Biological Context: The EFAD Marker

To interpret the presence of Methyl icosa-5,8,11-trienoate in a sample, one must understand the "Holman Triene:Tetraene Ratio."

Under normal physiological conditions, Delta-6 and Delta-5 desaturases preferentially metabolize Linoleic Acid (LA, 18:2 n-6) and Alpha-Linolenic Acid (ALA, 18:3 n-3). However, when these essential fatty acids are absent (EFAD), the enzymes are forced to metabolize Oleic Acid (18:1 n-9), producing Mead Acid.

-

Normal State: High Arachidonic Acid (20:4 n-6) / Low Mead Acid.

-

EFAD State: Low Arachidonic Acid / High Mead Acid.

Analytical quantification involves transesterifying these lipids into their methyl esters (FAMEs), including Methyl icosa-5,8,11-trienoate, for gas chromatography separation.

Figure 2: Biosynthetic origin of Mead Acid and its conversion to the analytical methyl ester.

Analytical Methodology: A Self-Validating System

The following protocol outlines the generation and analysis of Methyl icosa-5,8,11-trienoate. This is a self-validating system because the retention time (RT) shift relative to internal standards (like Methyl Arachidonate) confirms identity.

Preparation (Derivatization)

Objective: Convert free Mead Acid or Mead Acid-containing phospholipids into volatile methyl esters (FAMEs).

-

Reagent: 14% Boron Trifluoride (BF₃) in Methanol.

-

Procedure:

-

Dissolve lipid extract in 0.5 mL Hexane.

-

Add 1.0 mL 14% BF₃-MeOH.

-

Heat at 100°C for 60 minutes (sealed tube).

-

Cool to room temperature.

-

Add 1.0 mL H₂O and 1.0 mL Hexane. Vortex vigorously.

-

Centrifuge. Collect the upper organic phase (containing Methyl icosa-5,8,11-trienoate).

-

Dry under nitrogen; reconstitute in heptane for GC injection.

-

GC-MS Characterization

Instrument: Gas Chromatography-Mass Spectrometry (e.g., Agilent 7890/5977). Column: High-polarity capillary column (e.g., DB-23 or HP-88), 30m x 0.25mm.

| Parameter | Setting/Characteristic |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C |

| Retention Index | Elutes after Methyl Oleate (18:1) and before Methyl Arachidonate (20:4). |

| Diagnostic Ions (EI) | m/z 320 (Molecular Ion, M⁺)m/z 289 (M - OCH₃)m/z 79, 67, 91 (Hydrocarbon series)m/z 150, 164 (Characteristic cleavage ions) |

Validation Check: If the peak at the expected RT does not show a molecular ion of 320, it is likely an artifact or a different isomer. The M-31 loss (289) is a critical confirmation of the methyl ester moiety.

Figure 3: Analytical workflow for isolation and validation.

Handling & Stability

Polyunsaturated Fatty Acid (PUFA) methyl esters are highly susceptible to autoxidation, which generates hydroperoxides and degrades the standard.

-

Storage: -20°C (minimum), preferably -80°C.

-

Atmosphere: Store under Argon or Nitrogen gas to exclude oxygen.

-

Solvent: Store in Hexane or Ethanol containing BHT (Butylated hydroxytoluene) as an antioxidant if not used immediately.

-

Warning: If the liquid turns yellow or viscous, polymerization/oxidation has occurred. Verify purity before use.

References

-

PubChem. (n.d.).[1][2][4] Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)-.[1][2][4][6][7] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link]

- Holman, R. T. (1960). The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement. Journal of Nutrition.

Sources

- 1. Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)- | C21H36O2 | CID 10958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mead Acid | C20H34O2 | CID 5312531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. Icosapent methyl | C21H32O2 | CID 6421261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]

- 6. larodan.com [larodan.com]

- 7. guidechem.com [guidechem.com]

Technical Guide: Differentiating Methyl Icosa-5,8,11-trienoate and Arachidonic Acid Methyl Ester

The following technical guide details the structural, analytical, and biological distinctions between Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) and Arachidonic Acid Methyl Ester .

Executive Summary

In lipidomics and metabolic profiling, the distinction between Methyl icosa-5,8,11-trienoate and Arachidonic acid methyl ester is a critical checkpoint for data integrity.[1][2] While structurally similar, these two Fatty Acid Methyl Esters (FAMEs) represent opposing metabolic states.[2]

-

Arachidonic Acid Methyl Ester (FAME of AA, 20:4n-6): The derivative of the dominant pro-inflammatory precursor in mammals.[1] It is the baseline standard for n-6 fatty acid analysis.[1][2][3]

-

Methyl icosa-5,8,11-trienoate (FAME of Mead Acid, 20:3n-9): The derivative of Mead Acid, a pathological marker that accumulates only during Essential Fatty Acid Deficiency (EFAD) .[1][2][3]

Chemical & Physical Specifications

The core structural difference lies in the degree of unsaturation and the omega (n) series origin. This dictates their separation behavior on polar GC stationary phases.[1][2]

| Feature | Methyl icosa-5,8,11-trienoate | Arachidonic Acid Methyl Ester |

| Common Name | Mead Acid Methyl Ester | Methyl Arachidonate |

| Fatty Acid Source | Mead Acid (20:3 n-9) | Arachidonic Acid (20:4 n-6) |

| Shorthand Notation | 20:3 Δ5,8,11 | 20:4 Δ5,8,11,14 |

| CAS Number | 14602-39-2 | 2566-89-4 |

| Molecular Formula | C₂₁H₃₆O₂ | C₂₁H₃₄O₂ |

| Molecular Weight | 320.51 g/mol | 318.49 g/mol |

| Double Bonds | 3 (Positions 5, 8,[1][2][3][4][5] 11) | 4 (Positions 5, 8, 11,[1][2][4][6][7][8][9][10] 14) |

| Omega Series | Omega-9 (n-9) | Omega-6 (n-6) |

| Biological Role | EFAD Biomarker (Compensatory) | Eicosanoid Precursor (Standard) |

Structural Visualization[1][3]

-

Mead FAME: Lacks the double bond at position 14.[2] Derived from Oleic Acid (18:1n-9) elongation/desaturation.[1][2][3]

-

AA FAME: Contains the critical double bond at position 14.[2] Derived from Linoleic Acid (18:2n-6).[1][2][3]

Analytical Profiling: GC-MS Separation & Identification[1][2][3]

As an Application Scientist, I strongly advise against using non-polar columns (e.g., 100% Dimethylpolysiloxane like DB-1 or DB-5) for this specific separation.[1][2][3] The boiling point difference is negligible (< 2°C), leading to co-elution.[1][3]

Chromatographic Separation Strategy

Recommended Column: High-polarity cyanopropyl-aryl phase (e.g., DB-23, SP-2560, or CP-Sil 88).[1][2][3] Mechanism: Separation is driven by dipole-dipole interactions with the pi-electrons of the double bonds.[1][2][3]

-

Rule of Thumb: On highly polar phases, retention time increases with the number of double bonds.[1]

-

Elution Order:

-

Methyl icosa-5,8,11-trienoate (20:3) elutes earlier .

-

Arachidonic acid methyl ester (20:4) elutes later .

-

Mass Spectrometry (EI) Fragmentation

When using GC-MS (Electron Impact, 70eV), the molecular ion (M+) is the definitive discriminator.[1][2]

-

Methyl icosa-5,8,11-trienoate: Look for M+ at m/z 320 .[1][2][3]

-

Arachidonic acid methyl ester: Look for M+ at m/z 318 .[2][3]

Diagnostic Troubleshooting: If you observe a peak at the expected retention time for AA but the mass spectrum shows a 320 ion, you likely have significant Mead acid accumulation, indicating the sample donor is essential fatty acid deficient.

Biological Context: The Holman Index

The ratio of these two compounds is the "Holman Index," the gold standard for diagnosing Essential Fatty Acid Deficiency (EFAD).

The Metabolic Competition

Under normal conditions, the enzymes FADS1 (Δ5 Desaturase) and FADS2 (Δ6 Desaturase) prefer n-6 substrates (Linoleic acid) over n-9 substrates (Oleic acid).[2][3]

-

Deficiency State: Low Linoleic acid intake removes the competition. The enzymes switch to Oleic acid, producing Mead Acid.[1]

Pathway Visualization

The following diagram illustrates the parallel competitive pathways that generate these two distinct methyl esters.

Figure 1: Competitive enzymatic pathways. In the absence of Linoleic Acid (n-6), the enzymes process Oleic Acid (n-9) to produce Mead Acid.[1][2][3]

Experimental Protocol: Derivatization & Analysis

To analyze these fatty acids by GC, they must be converted to their volatile methyl ester forms.[1][2] This protocol ensures complete methylation of both trienes and tetraenes without degradation.

Reagents

-

Solvent: Toluene or Hexane (HPLC Grade).[2]

-

Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol.[2]

-

Internal Standard: Methyl Nonadecanoate (C19:0) - Chosen because it does not interfere with C20 elution regions.[1][2][3]

Step-by-Step Workflow

-

Extraction: Extract total lipids from biological tissue (plasma/cell pellet) using the Folch method (Chloroform:Methanol 2:1). Dry under nitrogen.

-

Solubilization: Resuspend dried lipid residue in 0.5 mL Toluene .

-

Why Toluene? It solubilizes neutral lipids better than hexane and is compatible with BF3.[2]

-

-

Methylation (Transesterification):

-

Quenching & Extraction:

-

Recovery: Transfer the upper organic layer (Hexane containing FAMEs) to a GC vial.

GC-MS Instrument Parameters

| Parameter | Setting |

| Column | DB-23 (60m x 0.25mm, 0.25µm film) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet Temp | 250°C |

| Split Ratio | 10:1 (Adjust based on concentration) |

| Oven Program | 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C (hold 5 min) |

| Detection | MS (Scan 40-450 m/z) or FID |

Validation Check: Calculate the Triene/Tetraene Ratio (Peak Area Mead / Peak Area AA).

References

-

Holman, R. T. (1960).[1][2] The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement. The Journal of Nutrition, 70(3), 405–410.[1] Link

-

PubChem. (n.d.).[2][5] Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) - Compound Summary. National Library of Medicine.[2] Link

-

PubChem. (n.d.).[2] Arachidonic Acid Methyl Ester - Compound Summary. National Library of Medicine.[2] Link[3]

-

Christie, W. W. (2003).[1][2] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. Link

-

Farkas, J., et al. (2023).[1][2] Simultaneous analysis of fatty acids and fatty acid methyl esters using GC-MS/MS. Analytical and Bioanalytical Chemistry. Link

Sources

- 1. 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]

- 2. Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)- | C21H36O2 | CID 10958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 4. mzCloud – Arachidonic acid methyl ester [mzcloud.org]

- 5. Mead Acid | C20H34O2 | CID 5312531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)- (CAS 2566-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 10. Methyl eicosatetraenoate (all cis-5,8,11,14) - Matreya [bioscience.co.uk]

- 11. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5,8,11-eicosatrienoate: The Analytical Surrogate for Mead Acid in Essential Fatty Acid Deficiency

Executive Summary

Methyl 5,8,11-eicosatrienoate (CAS: 14602-39-2) is the fatty acid methyl ester (FAME) derivative of Mead Acid (5,8,11-eicosatrienoic acid; 20:3 n-9).[1] In the context of lipid research and drug development, this molecule serves as the critical analytical proxy for diagnosing Essential Fatty Acid (EFA) deficiency.

Under normal physiological conditions, Mead acid exists in negligible quantities. However, when the body is depleted of the essential n-6 (Linoleic acid) and n-3 (Alpha-linolenic acid) fatty acids, the enzymatic machinery of lipid metabolism shifts substrate preference to Oleic acid (n-9), synthesizing Mead acid as a compensatory structural lipid. Consequently, the quantification of Methyl 5,8,11-eicosatrienoate via Gas Chromatography (GC) or GC-MS provides the most definitive biochemical evidence of EFA deficiency (EFAD).

This guide details the biochemical causality, the specific analytical protocols for its detection, and its utility as a safety biomarker in preclinical drug development.

Part 1: The Biochemical Foundation

The Desaturase Competition Model

To understand why Methyl 5,8,11-eicosatrienoate appears in the chromatograms of deficient subjects, one must understand the substrate competition for Delta-6 Desaturase (D6D) and Delta-5 Desaturase (D5D) .

Mammalian cells cannot insert double bonds at the n-3 or n-6 positions. Therefore, Linoleic Acid (LA, 18:2 n-6) and Alpha-Linolenic Acid (ALA, 18:3 n-3) must be obtained from the diet. These essential fatty acids compete with the non-essential Oleic Acid (OA, 18:1 n-9) for the same elongation and desaturation enzymes.

-

Normal State: D6D has a much higher affinity for n-3 and n-6 substrates. The conversion of Oleic Acid to Mead Acid is competitively inhibited.

-

Deficient State: When intracellular levels of LA and ALA drop, the competitive inhibition is lifted. D6D begins desaturating Oleic Acid, initiating the "Mead Acid Pathway."

This biochemical switch is illustrated below:

Figure 1: The competitive substrate pathways for fatty acid desaturation. Mead Acid is only synthesized when n-6 and n-3 substrates are scarce.

Part 2: Analytical Methodology

The detection of Mead acid is performed by converting the fatty acids in a biological sample (plasma, erythrocytes, or tissue) into their methyl ester forms (FAMEs). Methyl 5,8,11-eicosatrienoate is the specific analyte measured by the detector.

Protocol: Quantification via GC-FID or GC-MS

This protocol is designed to ensure the integrity of the polyunsaturated double bonds during extraction and derivatization.

1. Sample Preparation & Lipid Extraction

-

Matrix: 100 µL Plasma or 50 mg Tissue (Liver/Heart).

-

Internal Standard: Add 10 µg of Methyl-C23:0 (Tricosanoate) or deuterated arachidonic acid (d8-AA) to the sample prior to extraction to correct for recovery losses.

-

Extraction: Use the Folch Method (Chloroform:Methanol 2:1 v/v).

-

Homogenize sample in 2:1 CHCl3:MeOH.

-

Vortex for 1 min; centrifuge at 3000 x g for 10 min.

-

Recover the lower organic phase (containing lipids).

-

Dry under a stream of nitrogen gas (N2) to prevent oxidation.

-

2. Transesterification (Derivatization)

This step converts the biological Mead Acid into Methyl 5,8,11-eicosatrienoate.

-

Reagent: 14% Boron Trifluoride (BF3) in Methanol or 1% Sulfuric Acid in Methanol.

-

Reaction:

-

Resuspend dried lipids in 1 mL of reagent.

-

Incubate at 100°C for 60 minutes (tightly capped Teflon-lined screw cap).

-

Cool to room temperature.

-

Add 1 mL Hexane and 1 mL H2O.

-

Vortex and centrifuge. The upper Hexane layer contains the Methyl 5,8,11-eicosatrienoate .

-

3. GC-MS Analysis

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23), 60m x 0.25mm ID. High polarity is required to separate the positional isomers of 20:3 (n-9 vs n-6 vs n-3).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program:

-

Start: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 10-20 min.

-

-

Detection (SIM Mode): Monitor m/z 79, 80, 91 (characteristic hydrocarbon fragments) and the molecular ion m/z 320.3 .

-

Note: Methyl 5,8,11-eicosatrienoate typically elutes before Methyl Arachidonate (20:4 n-6).

-

Figure 2: Analytical workflow for the isolation and detection of Methyl 5,8,11-eicosatrienoate.

Part 3: Diagnostic Interpretation

The Holman Index (Triene/Tetraene Ratio)

The absolute concentration of Mead acid is less clinically significant than its ratio to Arachidonic Acid (20:4 n-6). This ratio is known as the Holman Index or the Triene/Tetraene (T/T) ratio.

| Status | T/T Ratio (Mead / Arachidonic) | Clinical Interpretation |

| Normal | < 0.02 | Sufficient EFA intake. |

| Marginal Deficiency | 0.02 – 0.2 | Biochemical deficiency; clinical signs may be absent. |

| Overt Deficiency | > 0.2 (some cite > 0.[2][3]4) | EFAD Confirmed. Clinical signs likely (dermatitis, alopecia, thrombocytopenia). |

Calculation:

Part 4: Applications in Drug Development

Researchers utilize Methyl 5,8,11-eicosatrienoate as a biomarker in three primary contexts:

Safety Pharmacology & Toxicology

Certain drug classes can disrupt lipid metabolism, inducing a "pseudo-deficiency" or altering desaturase activity.

-

PPAR Agonists: Peroxisome Proliferator-Activated Receptor alpha (PPAR

) agonists (e.g., fibrates) can induce Delta-6 Desaturase activity. In preclinical rodent studies, this can lead to elevated Mead acid levels even in the presence of adequate dietary linoleic acid, potentially confounding toxicity interpretations [1]. -

Desaturase Inhibitors: Drugs targeting SCD1 (Stearoyl-CoA Desaturase-1) for metabolic syndrome or acne can alter the flux of the desaturation pathway. Monitoring the full FAME profile, including the Mead acid derivative, is essential to ensure the drug is not inadvertently causing systemic EFAD [2].

Nutritional Support Formulations (TPN)

For drugs or medical foods intended for patients on Total Parenteral Nutrition (TPN), demonstrating the prevention of EFAD is a regulatory requirement.

-

Study Design: Clinical trials for new Lipid Injectable Emulsions (ILEs), such as those based on fish oil (Omegaven) or olive oil (Clinoleic), use the T/T ratio as a primary efficacy endpoint. The absence of Methyl 5,8,11-eicosatrienoate in patient plasma confirms the lipid emulsion provides adequate essential fatty acids [3].

Metabolic Disease Research

Elevated Mead acid has been observed in conditions of fat malabsorption (e.g., Cystic Fibrosis, Cholestasis). In drug efficacy trials for these conditions, a reduction in the T/T ratio serves as a biomarker for improved lipid absorption and normalized metabolic function [4].

References

-

Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases. Annual Review of Nutrition, 24, 345-376. Link

-

Miyazaki, M., & Ntambi, J. M. (2003). Role of stearoyl-CoA desaturase in lipid metabolism.[4][5][6] Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 113-121. Link

-

Gura, K. M., et al. (2006). Safety and efficacy of a fish-oil-based fat emulsion in the treatment of parenteral nutrition-associated liver disease. Pediatrics, 118(3), e734-e742. Link

-

Jeppesen, P. B., et al. (1998). Essential fatty acid deficiency in patients with severe fat malabsorption.[7] American Journal of Clinical Nutrition, 68(1), 126-133. Link

-

Holman, R. T. (1960). The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement.[8] Journal of Nutrition, 70(3), 405-410. Link

Sources

- 1. Mead acid (20:3n-9) and n-3 polyunsaturated fatty acids are not associated with risk of posterior longitudinal ligament ossification: results of a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on essential fatty acid deficiency. Effect of the deficiency on the lipids in liver mitochondria and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential fatty acid deficiency in children treated with long-term 100% fish-oil lipid injectable emulsion: A longitudinal descriptive cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mead acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Definitive Guide to Mead Acid Methyl Ester: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mead acid methyl ester, a significant molecule in the study of lipid biochemistry and essential fatty acid metabolism. We will delve into its precise chemical identity, physical characteristics, biological relevance, and the methodologies for its synthesis, offering a resource grounded in scientific literature for professionals in research and drug development.

Unraveling the Identity of Mead Acid Methyl Ester: Nomenclature and Synonyms

Clarity in chemical communication is paramount. Mead acid methyl ester is known by several names, and a thorough understanding of its nomenclature is essential for accurate scientific discourse.

The parent compound, Mead acid, is a polyunsaturated omega-9 fatty acid. Its systematic IUPAC name is (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid .[1][2][3] The designation "(5Z,8Z,11Z)" specifies the cis configuration of the three double bonds located at the 5th, 8th, and 11th carbon atoms. In the shorthand nomenclature for fatty acids, it is designated as 20:3 (n-9) , indicating a 20-carbon chain with three double bonds, with the first double bond located at the ninth carbon from the methyl end of the molecule.[1][3][4]

Consequently, the IUPAC name for its methyl ester is methyl (5Z,8Z,11Z)-eicosa-5,8,11-trienoate .[5] This name explicitly identifies the methyl group attached to the carboxylate function of Mead acid.

A variety of synonyms are used in scientific literature and commercial sources. Being familiar with these is crucial for comprehensive literature searches and product sourcing.

Common Synonyms for Mead Acid Methyl Ester:

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of Mead acid methyl ester dictate its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C21H36O2 | [5][6] |

| Molecular Weight | 320.5 g/mol | [5][6] |

| CAS Number | 14602-39-2 | [5][6] |

| Appearance | Colorless oil | [8] |

| Purity | ≥90% to ≥98% (commercially available) | [8] |

| Solubility | Soluble in ethanol, acetone, hexane, DMF, and DMSO.[6][8] | |

| Storage Temperature | -20°C for long-term storage.[8] |

The Biological Significance of the Parent Compound: Mead Acid

Mead acid methyl ester is primarily utilized as a standard for the analysis of its parent fatty acid, Mead acid.[5][6] The biological importance of Mead acid itself is profound, particularly as a biomarker for essential fatty acid deficiency (EFAD).[1][3]

In mammals, the synthesis of polyunsaturated fatty acids is largely dependent on dietary intake of essential fatty acids like linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid). When these are deficient in the diet, the body compensates by synthesizing Mead acid from oleic acid (an omega-9 fatty acid) through a series of elongation and desaturation reactions.[1][3] Therefore, elevated levels of Mead acid in tissues and blood are a key indicator of EFAD.[1][3]

Biosynthesis of Mead Acid

The endogenous synthesis of Mead acid from oleic acid is a crucial physiological response to the lack of essential fatty acids. This pathway involves the same enzymatic machinery responsible for the metabolism of omega-3 and omega-6 fatty acids.

Caption: Biosynthetic pathway of Mead acid from oleic acid.

Metabolism and Signaling of Mead Acid

Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also responsible for the metabolism of arachidonic acid, leading to the formation of various eicosanoid-like molecules.[2][9][10] These metabolites can have their own biological activities. For instance, Mead acid can be converted to leukotrienes C3 and D3.[9] It is also metabolized by 5-lipoxygenase to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE), which can stimulate human blood eosinophils and neutrophils.[9]

Caption: Metabolic pathways of Mead acid.

Synthesis of Mead Acid Methyl Ester: An Experimental Protocol

The synthesis of Mead acid methyl ester from Mead acid is a straightforward esterification reaction. While various methods exist for the esterification of carboxylic acids, a common and reliable approach involves acid-catalyzed esterification using methanol.[11][12]

Principle

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, Mead acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to form Mead acid methyl ester and water. The reaction is reversible, and to drive it towards the product side, an excess of methanol is often used.

Materials and Reagents

-

Mead Acid (≥98% purity)

-

Anhydrous Methanol (ACS grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hexane (ACS grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and drying

Step-by-Step Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of Mead acid in an excess of anhydrous methanol (e.g., 100 mg of Mead acid in 10 mL of methanol).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 2-4 hours with continuous stirring.

-

Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of hexane and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid. Finally, wash with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (hexane and excess methanol) using a rotary evaporator.

-

Purification (Optional): If necessary, the resulting Mead acid methyl ester can be further purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Verification: The identity and purity of the synthesized Mead acid methyl ester should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for the synthesis of Mead acid methyl ester.

Conclusion

Mead acid methyl ester is a vital tool for researchers investigating lipid metabolism and the physiological consequences of essential fatty acid deficiency. A clear understanding of its nomenclature, physicochemical properties, and the biological roles of its parent compound is essential for its effective use in a laboratory setting. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into the intricate world of fatty acid biochemistry.

References

-

Mead acid - Wikipedia. [Link]

-

Mead Acid | C20H34O2 | CID 5312531 - PubChem. [Link]

-

The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC. [Link]

-

(PDF) The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - ResearchGate. [Link]

-

Mead acid - Tuscany Diet. [Link]

-

Mead acid - bionity.com. [Link]

-

Acid esterification-alkaline transesterification process for methyl ester production from crude rubber seed oil - PubMed. [Link]

-

MEAD ACID METHYL ESTER - ChemBK. [Link]

-

Acid to Ester - Common Conditions. [Link]

-

Fatty acids, C6-12, Me esters - Substance Details - SRS | US EPA. [Link]

-

Mead acid methyl ester - Wasteless Bio. [Link]

-

A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs - ResearchGate. [Link]

Sources

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mead_acid [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. echemi.com [echemi.com]

- 7. Methyl 11,14,17-eicosatrienoate | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mead acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Acid esterification-alkaline transesterification process for methyl ester production from crude rubber seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Technical Guide: Solubility and Physical Characteristics of Methyl Icosa-5,8,11-trienoate

Executive Summary

Methyl icosa-5,8,11-trienoate (also known as Mead Acid methyl ester) is the esterified derivative of Mead Acid (20:3 n-9), a hallmark biomarker for Essential Fatty Acid Deficiency (EFAD). Unlike its free acid counterpart, the methyl ester exhibits distinct lipophilicity and volatility profiles that make it the preferred form for gas chromatography (GC) analysis and specific cellular delivery systems.

This guide provides a rigorous technical breakdown of its physical properties, validated solubilization workflows for biological assays, and critical storage protocols to mitigate auto-oxidation.

Part 1: Physicochemical Profile[1]

The following data aggregates experimental and predicted values to establish a baseline for analytical identification.

Table 1: Core Physical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate | "Eicosa" is a common synonym for "Icosa". |

| CAS Number | 14602-39-2 | Specific to the methyl ester form.[1][2][3][4][5] |

| Molecular Formula | C₂₁H₃₆O₂ | |

| Molecular Weight | 320.51 g/mol | |

| Physical State | Liquid (Oil) | Colorless to pale yellow at room temperature. |

| Boiling Point | ~416°C (Predicted) | High boiling point requires high-temp GC columns. |

| Density | ~0.91 g/cm³ | Lighter than water; forms a supernatant if not emulsified. |

| LogP (Octanol/Water) | ~7.3 (Predicted) | Highly lipophilic; negligible aqueous solubility. |

| Refractive Index | 1.47 (Predicted) |

Part 2: Solubility & Solution Chemistry

Understanding the solubility profile is critical for experimental success. Methyl icosa-5,8,11-trienoate is hydrophobic . Direct addition to aqueous buffers (PBS, culture media) will result in phase separation, inconsistent dosing, and experimental failure.

Validated Solubilization Protocol: The Organic Step-Down Method

To introduce this lipid into an aqueous environment (e.g., cell culture), you must use an intermediate organic solvent carrier.

Recommended Solvents:

-

Ethanol (EtOH): Solubility > 50 mg/mL.[1] Best for cell culture (low toxicity).

-

DMSO: Solubility > 50 mg/mL.[1] Good for chemical assays; watch for cytotoxicity > 0.1%.

-

Dimethyl Formamide (DMF): Solubility > 30 mg/mL.

Step-by-Step Workflow

-

Preparation of Master Stock (Organic):

-

Dissolve the neat oil in high-grade Ethanol or DMSO to a concentration of 10–50 mg/mL .

-

Critical: Purge the vial with Argon gas immediately after opening to prevent oxidation.

-

-

Preparation of Working Solution (Aqueous):

-

Calculate the volume required to achieve the final concentration.

-

Technique: While vortexing the aqueous buffer (PBS or Media) rapidly, add the organic stock dropwise .

-

Constraint: Ensure the final organic solvent concentration is < 0.5% to avoid solvent-induced toxicity or protein denaturation.

-

-

Solubility Limit:

-

In aqueous buffers (pH 7.2), the maximum solubility is approximately 0.2 – 0.5 mg/mL and is only stable for ~24 hours.

-

Visualization: Solubilization Decision Logic

Figure 1: The "Organic Step-Down" method ensures stable dispersion of the lipophilic ester into aqueous media.

Part 3: Stability & Storage Protocols

Polyunsaturated fatty acids (PUFAs) like Methyl icosa-5,8,11-trienoate contain methylene-interrupted double bonds. The hydrogen atoms on the methylene carbons (between double bonds) are bis-allylic , making them extremely susceptible to hydrogen abstraction and subsequent free-radical oxidation.

The Degradation Pathway

-

Initiation: Light/Heat/Metal ions remove a hydrogen atom.

-

Propagation: Oxygen reacts with the radical to form a peroxyl radical.

-

Outcome: Formation of hydroperoxides, aldehydes, and polymerization (gumming).

Mandatory Storage Protocol

To maintain purity >98% over long durations (>1 year), strict adherence to the following is required:

-

Temperature: Store at -20°C or lower. -80°C is preferred for long-term archiving.

-

Atmosphere: Air is the enemy. Always displace headspace air with Argon or Nitrogen before sealing vials. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid.

-

Container: Use amber glass vials to prevent photo-oxidation. Avoid plastics that may leach plasticizers (phthalates) into the lipid.

Part 4: Analytical Characterization (GC-MS)

Because this molecule is already a methyl ester (FAME), it bypasses the derivatization step typically required for fatty acid analysis, making it an excellent external standard.

Gas Chromatography (GC) Parameters

When verifying purity or concentration, use the following baseline parameters:

-

Column: Fused silica capillary column (e.g., SP-2560 or DB-23). High polarity is needed to separate geometric isomers.

-

Carrier Gas: Helium (constant flow, ~1 mL/min).

-

Oven Profile:

-

Start: 140°C (Hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 10–20 min at 240°C.

-

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Visualization: Analytical & Stability Logic

Figure 2: Impact of storage conditions on analytical integrity. Oxidation results in peak broadening and artifact formation.

Part 5: Biological Context

Mead Acid (20:3 n-9) is biosynthesized from oleic acid (18:1 n-9) only when essential fatty acids (linoleic and alpha-linolenic acid) are absent.

-

The Triene/Tetraene Ratio: In EFAD, Mead acid levels rise while Arachidonic acid (20:4 n-6) levels fall. The ratio of Mead Acid to Arachidonic Acid (T/T ratio) > 0.2 is the clinical diagnostic for EFAD.

-

Research Use: The methyl ester form discussed here is primarily used as:

-

A quantitative standard to calibrate GC-MS instruments for T/T ratio testing.

-

A lipophilic prodrug to deliver Mead Acid into cells to study its anti-inflammatory properties (it inhibits leukotriene synthesis).

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10958200, Methyl 5,8,11-eicosatrienoate. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 5,8,11-Eicosatrienoic acid, methyl ester.[1][3][4] Retrieved from [Link]

Sources

The Metabolic & Analytical Architecture of 5,8,11-Eicosatrienoic Acid Methyl Ester

Executive Summary

5,8,11-eicosatrienoic acid methyl ester (Mead acid methyl ester) occupies a dual niche in lipid biochemistry. To the analytical chemist, it is the stable, volatile derivative required for Gas Chromatography (GC) quantification of Mead acid—the definitive biomarker of Essential Fatty Acid (EFA) deficiency. To the cell biologist, it serves as a lipophilic "prodrug" that permeates cellular membranes more efficiently than its free acid counterpart, acting as a delivery vehicle for intracellular Mead acid accumulation.

This guide deconstructs the molecule’s trajectory through two distinct lenses: its biological bioactivation (hydrolysis and downstream signaling) and its analytical detection (derivatization and mass spectrometry).

Part 1: The Bioactivation Interface

From Ester to Effector

The methyl ester form of 5,8,11-eicosatrienoic acid is not the primary substrate for inflammatory enzymes. It is a metabolic precursor. Upon introduction to a biological system (e.g., cell culture), it must undergo hydrolysis to enter the eicosanoid cascade.

1. Cellular Uptake and Hydrolysis

Unlike free fatty acids, which require fatty acid transport proteins (FATPs) or CD36 for efficient uptake, the methyl ester is highly lipophilic and crosses the plasma membrane via passive diffusion. Once intracellular, it encounters Carboxylesterases (CES) , primarily located in the endoplasmic reticulum (ER).

-

Mechanism: Intracellular esterases cleave the methyl group.

-

Reaction:

-

Outcome: Release of free 5,8,11-eicosatrienoic acid (Mead Acid) into the cytosolic pool, where it competes with Arachidonic Acid (AA) for incorporation into membrane phospholipids or direct enzymatic oxygenation.

The Mead Acid Cascade (Downstream Metabolism)

Once hydrolyzed, the free acid enters the "Oleic Acid Series" of metabolism. Unlike the Arachidonic Acid (n-6) cascade which produces pro-inflammatory mediators, the Mead Acid (n-9) cascade is largely anti-inflammatory or functionally inert, often termed "metabolic silence."

A. The 5-Lipoxygenase (5-LOX) Shunt

Mead acid is a competent substrate for 5-Lipoxygenase.[1]

-

Primary Metabolite: 5-hydroxy-eicosatrienoic acid (5-HETrE) .[2]

-

Secondary Metabolites: Cysteinyl Leukotrienes (LTC3, LTD3, LTE3) .

-

Significance: 5-HETrE is a potent inhibitor of LTB4 synthesis. By occupying the 5-LOX enzyme, Mead acid reduces the production of the highly chemotactic LTB4, thereby dampening neutrophil recruitment.

B. The Cyclooxygenase (COX) Blockade

Mead acid is a poor substrate for COX-1 and COX-2. It does not readily form prostaglandins (like PGE2). Instead, it acts as a competitive inhibitor at the COX active site, preventing the oxygenation of Arachidonic Acid. This "dead-end" interaction is a key mechanism by which EFA deficiency suppresses acute inflammation.

Visualization: The Metabolic Map

The following diagram illustrates the bioactivation of the methyl ester and its divergence into the n-9 metabolic pathway.

Figure 1: The Bioactivation and Metabolic Fate of Mead Acid Methyl Ester. The ester acts as a precursor to the free acid, which subsequently diverts inflammatory signaling via 5-LOX and COX inhibition.

Part 2: Analytical Utility & Protocols

The Methyl Ester as an Analytical Standard[3][4]

In lipidomics, the methyl ester is the "Gold Standard" format for Gas Chromatography-Mass Spectrometry (GC-MS). Free fatty acids (FFAs) are difficult to analyze via GC due to hydrogen bonding of the carboxylic acid group, which causes peak tailing and adsorption. Methylation (transesterification) eliminates this polarity, making the molecule volatile and stable.

Protocol: Quantification of Mead Acid via GC-MS

Objective: To quantify Mead Acid levels in biological tissue using the methyl ester as the analyte.

Reagents Required:

-

Internal Standard: C19:0 Methyl Ester or d5-Mead Acid Methyl Ester.

-

Derivatization Agent: 14% Boron Trifluoride (

) in Methanol. -

Extraction Solvent: Chloroform/Methanol (2:1 v/v).

Step-by-Step Workflow:

-

Lipid Extraction (Folch Method):

-

Homogenize tissue sample in Chloroform/Methanol (2:1).

-

Add 0.25 volumes of 0.9% NaCl to induce phase separation.

-

Centrifuge at 1000 x g for 10 mins. Collect the lower organic phase (lipids).

-

Dry under nitrogen gas (

).

-

-

Transesterification (The Critical Step):

-

Resuspend dried lipids in 1 mL of 14%

-Methanol. -

Incubate at 100°C for 60 minutes in a sealed screw-cap vial. Note: This converts membrane-bound Mead Acid into 5,8,11-eicosatrienoic acid methyl ester.

-

Cool to room temperature. Add 1 mL Hexane and 1 mL

. -

Vortex and centrifuge.[3] The FAMEs (Fatty Acid Methyl Esters) will partition into the upper Hexane layer.

-

-

GC-MS Analysis:

-

Column: Fused silica capillary column (e.g., DB-23 or SP-2560) optimized for PUFA separation.

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 150°C (2 min)

4°C/min -

Detection: Electron Impact (EI) ionization.

-

Key Identification Ions (m/z):

-

Molecular Ion (

): 320 -

Base Peak: Often m/z 79 or 81 (characteristic of PUFAs).

-

McLafferty Rearrangement: m/z 74 (characteristic of methyl esters).

-

-

Visualization: Analytical Workflow

Figure 2: Analytical workflow for converting biological Mead Acid into its Methyl Ester form for GC-MS quantification.

Part 3: Research & Drug Development Implications

The Holman Index (Triene/Tetraene Ratio)

The concentration of 5,8,11-eicosatrienoic acid methyl ester (derived from serum) is the numerator in the Holman Index , the clinical standard for diagnosing EFA deficiency.

-

Formula: [Mead Acid (20:3 n-9)] / [Arachidonic Acid (20:4 n-6)][4]

-

Threshold: A ratio > 0.2 indicates biochemical EFA deficiency.

-

Relevance: In drug toxicity studies, an elevated ratio suggests the drug may be interfering with intestinal lipid absorption or hepatic desaturase activity (FADS1/2).

Therapeutic Potential

Researchers are investigating the methyl ester as a topical anti-inflammatory agent. By delivering Mead acid to psoriatic or inflamed skin, it may locally displace Arachidonic acid, reducing the "fuel" available for pro-inflammatory prostaglandin production.

References

-

Lefkowith, J. B., et al. (1990).[5] Essential fatty acid deficiency: Probing the role of arachidonate in biology.[5] Advances in Prostaglandin, Thromboxane, and Leukotriene Research.[5]

-

Cleland, L. G., et al. (1996). The role of Mead acid (5,8,11-eicosatrienoic acid) in the anti-inflammatory effects of essential fatty acid deficiency. Journal of Biological Chemistry.[5]

-

Cayman Chemical. (2024). 5(Z),8(Z),11(Z)-Eicosatrienoic Acid methyl ester Product Information.

-

Ichi, I., et al. (2014).[6] Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency.[7] Biochimica et Biophysica Acta.

-

NIST Mass Spectrometry Data Center. (2024). cis-5,8,11-Eicosatrienoic acid, methyl ester Mass Spectrum.[8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of arachidonic acid through the 5-lipoxygenase pathway in normal human peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of varying ratios of docosahexaenoic Acid and arachidonic acid in the prevention and reversal of biochemical essential fatty acid deficiency in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)- | C21H36O2 | CID 10958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cis-5,8,11-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

Methodological & Application

High-Resolution GC-MS Profiling of Methyl Icosa-5,8,11-trienoate (Mead Acid Methyl Ester)

Application Note: AN-Lipid-2026-MA

Abstract & Biological Significance

This protocol details the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) quantification of Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester).

Mead Acid (20:3 n-9) is a critical biomarker for Essential Fatty Acid Deficiency (EFAD) . Under normal physiological conditions, the body preferentially metabolizes Linoleic acid (18:2 n-6) and

The Diagnostic Ratio: The Triene/Tetraene (T/T) ratio—specifically Mead Acid (20:3 n-9) to Arachidonic Acid (20:4 n-6)—is the clinical gold standard for EFAD diagnosis. A T/T ratio

Analytical Challenge: Isomer Resolution

The primary challenge in this analysis is the chromatographic separation of Mead Acid Methyl Ester (20:3 n-9) from its structural isomer Dihomo-

Experimental Workflow

The following diagram outlines the critical path from biological sample to validated data.

Figure 1: Analytical workflow for the targeted analysis of Mead Acid Methyl Ester. Note the critical placement of Internal Standard (IS) addition prior to derivatization to account for reaction efficiency.

Reagents & Materials

Chemicals[1][2][3][4][5]

-

Target Standard: Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester), >99% purity.

-

Interference Check Standard: Methyl 8,11,14-eicosatrienoate (DGLA Methyl Ester).

-

Internal Standard (IS): Methyl heneicosanoate (C21:0) or Methyl nonadecanoate (C19:0). Note: C21:0 is preferred as it elutes in the C20 region but is biologically rare.

-

Derivatization Reagent: Boron Trifluoride (BF

) in Methanol (14% w/v). -

Solvents: Hexane (HPLC Grade), Methanol (LC-MS Grade), Chloroform (or Dichloromethane).

-

Antioxidant: Butylated hydroxytoluene (BHT) (0.01% w/v in extraction solvent) to prevent PUFA oxidation.

Detailed Protocol

Phase 1: Sample Preparation (Lipid Extraction & Methylation)

Rationale: Direct injection of fatty acids causes peak tailing and adsorption. Conversion to Fatty Acid Methyl Esters (FAMEs) increases volatility and improves peak shape.

-

Extraction:

-

Aliquot 100

L of plasma or 50 mg of tissue homogenate into a glass screw-cap tube. -

Add 10

L of Internal Standard solution (C21:0, 1 mg/mL in Hexane). -

Add 2 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

-

Vortex for 1 minute; centrifuge at 3000 x g for 5 minutes.

-

Isolate the lower organic phase (lipids) and transfer to a clean reaction vial.

-

Evaporate to dryness under a gentle stream of Nitrogen (

) at 40°C.

-

-

Transesterification (Derivatization):

-

Reconstitute the dried residue in 0.5 mL Hexane.

-

Add 1 mL of 14% BF

-Methanol . -

Cap tightly (Teflon-lined cap) and incubate at 100°C for 60 minutes .

-

Critical Control: Ensure the cap is tight; loss of methanol volume changes reaction kinetics.

-

Cool to room temperature.

-

-

Partitioning:

-

Add 1 mL of Hexane and 1 mL of Saturated NaCl (aq) (stops the reaction and drives FAMEs into hexane).

-

Vortex vigorously for 30 seconds.

-

Centrifuge to separate layers.

-

Transfer the top Hexane layer to a GC vial containing a glass insert.

-

Phase 2: GC-MS Instrumentation Parameters

Rationale: A highly polar column is required to separate the positional isomers (n-9 vs n-6). Standard non-polar columns (e.g., DB-5) are insufficient.

| Parameter | Setting / Specification |

| GC System | Agilent 7890B / 8890 or equivalent |

| Column | 100 m |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Split/Splitless (Split 10:1 recommended to prevent column overload) @ 250°C |

| Oven Program | Initial: 100°C (hold 4 min)Ramp 1: 10°C/min to 175°C (hold 0 min)Ramp 2: 1°C/min to 240°C (hold 10 min)Note: The slow ramp (1°C/min) is crucial for isomer resolution.[1] |

| Transfer Line | 250°C |

Phase 3: Mass Spectrometry (EI) Detection

Rationale: Electron Ionization (EI) provides fragmentation for structural confirmation. SIM mode maximizes sensitivity for the target trace analyte.

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization Energy: 70 eV

-

Acquisition Mode: SIM (Selected Ion Monitoring)

SIM Table for Methyl icosa-5,8,11-trienoate:

| Ion (m/z) | Type | Purpose |

| 320.3 | Target | Molecular Ion ( |

| 74.1 | Qualifier | McLafferty Rearrangement (Base peak for saturated FAMEs, high in PUFAs) |

| 79.1 | Qualifier | Hydrocarbon series (typical for PUFAs) |

| 67.1 | Qualifier | Hydrocarbon series |

| 150.1 | Qualifier | Diagnostic fragment |

Data Analysis & Interpretation

Isomer Identification Logic

The most frequent error in Mead acid analysis is misidentification with DGLA (20:3 n-6).

-

Retention Time (RT): On a biscyanopropyl column (highly polar), elution order is generally determined by the number of double bonds and their position.

-

Elution Order: C20:0

C20:1 -

Note: Mead acid elutes after DGLA on these specific columns (check specific column application note, as SP-2560 and HP-88 can vary slightly). Always run a mixed standard.

-

-

Quantification Calculation:

-

Where

is the Response Factor determined from the calibration curve.

-

Troubleshooting Guide

Figure 2: Troubleshooting logic for FAME isomer separation issues.

References

-

NIST Mass Spectrometry Data Center. (2023). cis-5,8,11-Eicosatrienoic acid, methyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

-

AOCS. (2017). Official Method Ce 1b-89: Fatty Acid Composition of Marine Oils by GLC.[2][3][4] American Oil Chemists' Society.[2][4] [Link]

-

Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Kawashima, H., & Yoshizawa, K. (2023).[5] The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid.[5][6][7] Lipids in Health and Disease, 22(1), 172.[5] [Link]

-

Agilent Technologies. (2018). Analysis of Omega-3 and Omega-6 Fatty Acids in Food using Agilent J&W HP-88 GC Columns. [Link]

Sources

- 1. 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]

- 2. labtorg.kz [labtorg.kz]

- 3. scribd.com [scribd.com]

- 4. library.aocs.org [library.aocs.org]

- 5. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

HPLC separation methods for polyunsaturated fatty acid methyl esters

Application Note: High-Resolution HPLC Separation of Polyunsaturated Fatty Acid Methyl Esters (PUFA-FAMEs)

Executive Summary

While Gas Chromatography (GC) remains the standard for routine fatty acid profiling (e.g., AOCS Ce 1b-89), it poses significant risks for highly unsaturated species. The high temperatures required for GC volatilization can induce thermal degradation, isomerization (cis-trans shifting), and polymerization of long-chain Polyunsaturated Fatty Acids (PUFAs).

This guide details an HPLC-based workflow for PUFA-FAMEs. Unlike GC, HPLC operates at ambient temperatures, preserving the integrity of labile analytes like Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA). We utilize an orthogonal approach: Silver-Ion Chromatography (Ag-HPLC) for unsaturation-based separation and C30 Reversed-Phase (RP-HPLC) for superior shape selectivity compared to traditional C18.

Part 1: The Chemistry of Separation

To achieve baseline resolution of complex PUFA mixtures, one must exploit two distinct physicochemical properties:

-

-Electron Complexation (Ag-HPLC):

Silver ions (

-

Rule of Retention: Retention increases with the number of double bonds.

-

Geometry Effect:Cis isomers form more stable complexes (and retain longer) than trans isomers due to steric accessibility.

-

-

Hydrophobic Partitioning & Shape Selectivity (RP-HPLC): Separation is driven by the Equivalent Chain Length (ECL). While C18 columns separate strictly by hydrophobicity, C30 columns provide "shape selectivity."[1] The long C30 alkyl chains order themselves rigidly, allowing them to discriminate between the "kinked" shape of cis-PUFAs and the linear shape of saturated or trans-FAMEs.

Part 2: Visualizing the Workflow

The following diagram outlines the decision matrix for selecting the correct separation mode based on the analytical goal.

Figure 1: Decision matrix for PUFA-FAME analysis. Ag-HPLC is prioritized for isomeric resolution, while C30-RP-HPLC is preferred for general profiling.

Part 3: Experimental Protocols

Protocol A: Silver-Ion (Argentation) HPLC

Best for: Separating FAMEs based strictly on the number of double bonds (e.g., separating Saturates < Monoenes < Dienes < Trienes).

1. System Configuration:

-

Column: ChromSpher 5 Lipids (Ag-loaded cation exchange) or equivalent. 250 x 4.6 mm, 5 µm.

-

Temperature: Ambient (20–25°C). Note: Higher temperatures reduce the stability of the Ag-

complex, reducing resolution. -

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[2][3]

-

Why not UV? FAMEs lack strong chromophores. UV at 205 nm is non-specific and prone to gradient baseline drift.

-

2. Mobile Phase Strategy:

-

Solvent A: n-Hexane (Non-polar carrier).

-

Solvent B: Acetonitrile (Polar modifier, elutes highly unsaturated species).

-

Solvent C: Isopropanol (Cleaning solvent).

3. Gradient Table:

| Time (min) | % Hexane (A) | % ACN (B) | Flow (mL/min) | Phase Description |

| 0.0 | 100 | 0 | 1.0 | Injection / Equilibration |

| 15.0 | 98.5 | 1.5 | 1.0 | Elution of Saturates & Monoenes |

| 30.0 | 95.0 | 5.0 | 1.0 | Elution of Dienes & Trienes |

| 45.0 | 90.0 | 10.0 | 1.0 | Elution of EPA/DHA (Polyenes) |

| 50.0 | 50.0 | 50.0 | 1.0 | Column Wash (Remove oxidized lipids) |

| 55.0 | 100 | 0 | 1.0 | Re-equilibration |

4. Critical Causality: Acetonitrile acts as a "displacer." It competes with the FAME double bonds for the Silver ions. As %B increases, species with more double bonds (stronger retention) are displaced and eluted.

Protocol B: C30 Reversed-Phase HPLC

Best for: Resolving positional isomers and chain-length variants (e.g., C20:5 n-3 vs C22:6 n-3).

1. System Configuration:

-

Column: Develosil C30-UG-5 or YMC Carotenoid C30. 250 x 4.6 mm, 3–5 µm.

-

Why C30? The C30 phase offers higher steric recognition than C18. It can resolve FAMEs that have the same Equivalent Chain Length (ECL) but different double bond positions.

-

-

Temperature: 30°C. Controlled temperature is vital for reproducibility in RP-HPLC.

2. Mobile Phase Strategy:

-

Solvent A: Methanol/Water (90:10 v/v).

-

Solvent B: 100% Acetone (or Methyl tert-butyl ether - MTBE).

-

Note: Acetone is a stronger solvent for very hydrophobic long-chain FAMEs.

-

3. Isocratic/Gradient Hybrid: For routine analysis of marine oils (rich in EPA/DHA), a high-organic isocratic hold often works best to maintain baseline stability for RI/ELSD detection.

-

Isocratic: 100% Methanol flow at 1.0 mL/min is a standard starting point.

-

Gradient (for complex mixes): 0–100% B over 40 minutes.

Part 4: Detection & Self-Validation

Detection Hierarchy

-

Charged Aerosol Detection (CAD): The gold standard. Uniform response factor regardless of double bond number. High sensitivity (<10 ng).

-

ELSD: Good alternative, but response is non-linear (exponential). Requires log-log calibration curves.

-

UV (205-215 nm): Not recommended for non-conjugated FAMEs due to poor signal-to-noise ratio and interference from mobile phase absorption.

System Suitability (Self-Validation)

Before running samples, verify system performance using a standard FAME mix (e.g., Supelco 37-Component FAME Mix).

-

Metric 1: Resolution (

): Calculate -

Metric 2: Column Capacity Factor (

): Ensure the first peak (usually C14:0 or C16:0) does not elute in the void volume. Acceptance Criteria:

Part 5: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Ag-HPLC: Loss of Retention | Silver ions leached from column. | Do not use water in Ag-HPLC mobile phases. Regenerate column with |

| RP-HPLC: Co-elution of Isomers | "Chain length" dominance. | Switch from C18 to C30 column. Lower column temperature to 10–15°C to increase shape selectivity. |

| Noisy Baseline (ELSD/CAD) | Non-volatile impurities in solvent. | Use LC-MS grade solvents only. Ensure gas supply (Nitrogen) is >99.99% pure. |

References

-

AOCS Official Method Ce 1b-89. (Revised 2005).[4] Fatty Acid Composition of Marine Oils by GLC.[4][6] American Oil Chemists' Society.[6][7] (Standard for sample preparation/methylation).

-

Christie, W. W. (2023). Silver Ion Chromatography of Lipids.[8] LipidWeb. (Authoritative guide on Ag-Ion mechanisms).

-

Dionex (Thermo Fisher). (2014). Analysis of Fish Oil by HPLC with Charged Aerosol Detection. Application Note 1124. (Comparison of CAD vs UV for PUFAs).

-

Phenomenex. (2020). Separation of Cis-Trans Fatty Acid Isomers on C30 Columns. Technical Note.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 3. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. library.aocs.org [library.aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

Preparation of Methyl icosa-5,8,11-trienoate from Mead acid via transesterification

Application Note: Preparation of Methyl icosa-5,8,11-trienoate from Mead Acid

Abstract

This guide details the preparation of Methyl icosa-5,8,11-trienoate (Mead acid methyl ester) via acid-catalyzed esterification and transesterification. Mead acid (20:3 n-9) is a critical biomarker for Essential Fatty Acid (EFA) deficiency.[1][2] Accurate derivatization to its methyl ester (FAME) form is a prerequisite for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3] This protocol synthesizes industry-standard methodologies (

Introduction & Biological Significance

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid (PUFA).[1][4][5] Under normal physiological conditions, its plasma concentration is negligible. However, during EFA deficiency, the desaturase/elongase enzymes (specifically

-

Diagnostic Metric: The Triene/Tetraene Ratio (Mead Acid / Arachidonic Acid).[1][6] A ratio >0.2 (sometimes >0.[2][6][7]4) indicates EFA deficiency.[4][8]

-